molecular formula C12H9FO2S B14860047 5-(5-Fluoro-2-methoxyphenyl)thiophene-2-carbaldehyde

5-(5-Fluoro-2-methoxyphenyl)thiophene-2-carbaldehyde

Cat. No.: B14860047
M. Wt: 236.26 g/mol
InChI Key: AORJVLHQNANGDO-UHFFFAOYSA-N
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Description

5-(5-Fluoro-2-methoxyphenyl)thiophene-2-carbaldehyde is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. The compound is characterized by the presence of a fluorine atom and a methoxy group attached to a phenyl ring, which is further connected to a thiophene ring with an aldehyde functional group. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Fluoro-2-methoxyphenyl)thiophene-2-carbaldehyde typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

5-(5-Fluoro-2-methoxyphenyl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The fluorine and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions to replace the fluorine or methoxy groups.

Major Products Formed

    Oxidation: Formation of 5-(5-Fluoro-2-methoxyphenyl)thiophene-2-carboxylic acid.

    Reduction: Formation of 5-(5-Fluoro-2-methoxyphenyl)thiophene-2-methanol.

    Substitution: Formation of various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

5-(5-Fluoro-2-methoxyphenyl)thiophene-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(5-Fluoro-2-methoxyphenyl)thiophene-2-carbaldehyde involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(5-Fluoro-2-methoxyphenyl)thiophene-2-carbaldehyde is unique due to the presence of both fluorine and methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern is less common and provides distinct properties compared to other thiophene derivatives.

Properties

Molecular Formula

C12H9FO2S

Molecular Weight

236.26 g/mol

IUPAC Name

5-(5-fluoro-2-methoxyphenyl)thiophene-2-carbaldehyde

InChI

InChI=1S/C12H9FO2S/c1-15-11-4-2-8(13)6-10(11)12-5-3-9(7-14)16-12/h2-7H,1H3

InChI Key

AORJVLHQNANGDO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)F)C2=CC=C(S2)C=O

Origin of Product

United States

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